N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide
Description
Chemical Structure: The compound features an oxalamide backbone (N1 and N2) linked to a 3-chloro-4-fluorophenyl group and a substituted ethyl moiety. The ethyl group contains a hydroxyl (-OH) substituent and a heterocyclic system composed of thiophen-3-yl and furan-2-yl rings (Fig. 1).
Molecular Formula: C₁₈H₁₄ClFN₂O₄S.
Molecular Weight: 408.8 g/mol .
Key Features:
- The hydroxyl group may improve solubility via hydrogen bonding.
- Thiophene and furan rings contribute to π-π stacking interactions and influence electronic properties.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O4S/c19-12-7-11(1-2-13(12)20)22-18(25)17(24)21-8-14(23)16-4-3-15(26-16)10-5-6-27-9-10/h1-7,9,14,23H,8H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYDKRPKINKBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, which may include anti-inflammatory, anticancer, and enzyme-modulating effects. The presence of various functional groups enhances its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.85 g/mol. Its structure features:
- Chloro- and fluoro-substituted phenyl group : These halogen substituents can enhance lipophilicity and biological activity.
- Hydroxy group : This moiety may facilitate hydrogen bonding interactions, influencing pharmacological properties.
- Furan and thiophene rings : These heterocycles contribute to the compound's reactivity and potential biological interactions.
Enzyme Modulation
Research indicates that compounds similar to this compound have shown significant activity against various enzymes. For instance, studies on oxalamide derivatives have demonstrated their ability to modulate tyrosinase activity, which is crucial in metabolic pathways related to pigmentation and certain diseases like Parkinson's disease .
Table 1: Enzyme Activity Modulation by Oxalamide Derivatives
| Compound | Enzyme Target | Effect | Reference |
|---|---|---|---|
| 6a | Tyrosinase | Activation | |
| 6b | Tyrosinase | Inhibition | |
| N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy...) | Unknown | Potential modulation |
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. The presence of halogenated groups can enhance the interaction with cancer cell receptors or pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.
Case Studies
Several studies have explored the biological activities of oxalamide derivatives:
- Study on Tyrosinase Inhibition : A recent investigation assessed the effects of various oxalamide compounds on tyrosinase activity, revealing that certain structural modifications could either activate or inhibit enzyme function, indicating a nuanced approach to drug design for conditions related to tyrosinase activity disorders .
- Anticancer Screening : In vitro studies have been conducted on compounds with similar structures to assess their cytotoxicity against different cancer cell lines. Results showed promising activity that could lead to the development of new anticancer agents.
Comparison with Similar Compounds
Substituent Variations in Ethyl Moieties
The ethyl group’s substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of three analogs:
Structural Insights :
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound likely improves aqueous solubility compared to the methoxy analog . However, methoxy derivatives often exhibit better metabolic stability due to reduced oxidative susceptibility.
- Thiophene/Furan vs.
- Heterocyclic Systems : Thiophene and furan rings in the target compound may facilitate charge transfer interactions, whereas methyl-substituted thiophenes (CAS 1797876-30-2) could alter electronic density and steric effects .
Comparative Analysis of Backbone Modifications
Oxalamide Core: All compounds retain the oxalamide (N1,N2-substituted oxalic acid diamide) backbone, which is critical for hydrogen bonding and structural rigidity.
Phenyl Ring Substitutions :
- The 3-chloro-4-fluorophenyl group is conserved across analogs, indicating its importance in electronic or steric interactions. Chlorine and fluorine atoms likely enhance electrophilicity and resistance to enzymatic degradation .
Research Findings and Hypotheses
- The chloro-fluorophenyl group is common in fungicides and kinase inhibitors .
- Synthetic Accessibility : Analog synthesis (e.g., ) employs chloroacetyl chloride and amines, implying feasible scalability for the target compound.
- Physical Properties : Missing data (e.g., melting points, solubility) limit direct comparisons. However, molecular weight trends (370.8–457.9 g/mol) suggest the target compound occupies a mid-range position, balancing size and functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
